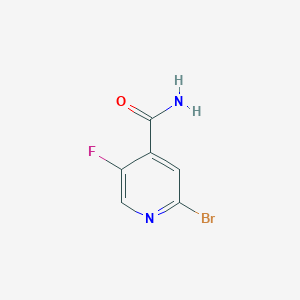

![molecular formula C16H14ClFO3 B2845009 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde CAS No. 309936-80-9](/img/structure/B2845009.png)

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde” is a chemical substance with the molecular formula C16H14ClFO3 and a molecular weight of 308.74 . It is used for research and development purposes .

Molecular Structure Analysis

The InChI code for this compound is1S/C16H14ClFO3/c1-2-20-16-8-11(9-19)6-7-15(16)21-10-12-13(17)4-3-5-14(12)18/h3-9H,2,10H2,1H3 . This code represents the molecular structure of the compound, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis

This compound has a molecular weight of 308.74 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Wissenschaftliche Forschungsanwendungen

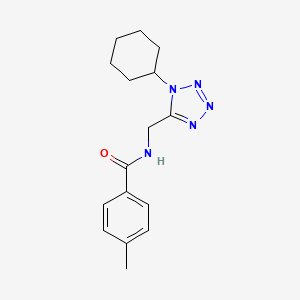

Synthesis Techniques and Chemical Transformations

A significant aspect of research on this compound involves innovative synthesis techniques and chemical transformations. The remote benzylic C(sp3)–H oxyfunctionalization catalyzed by Cu(OAc)2 showcases a method for transforming 2,6-disubstituted 4-cresols and similar compounds into aromatic carbonyl compounds, highlighting a straightforward, atom-economical, and environmentally benign approach for the functionalization of primary and secondary benzyl groups. This process is valuable for producing 4-hydroxybenzaldehydes and 4-hydroxyphenones, crucial in pharmaceutical applications (Jian-An Jiang et al., 2014).

Photocatalytic Oxidation

Research into the selective photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes under visible light irradiation on titanium dioxide (TiO2) highlights the potential for high conversion and selectivity in synthesizing aromatic aldehydes. This study emphasizes the role of surface complexes formed on TiO2 in facilitating these reactions, offering insights into the mechanism and enhancing the efficiency of photocatalytic oxidation processes (S. Higashimoto et al., 2009).

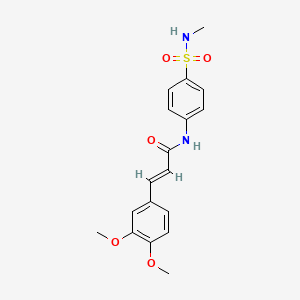

Anticancer Activity

The synthesis of fluorinated analogs of combretastatin A-4, utilizing fluorobenzaldehydes, demonstrates the relevance of such compounds in medicinal chemistry, especially in developing potent anticancer agents. The study not only provides a synthetic pathway but also evaluates the in vitro anticancer properties of these fluoro combretastatins, showing the impact of fluorination on biological activity (N. Lawrence et al., 2003).

Bioconversion and Environmental Applications

The study on the bioconversion potential of the fungus Bjerkandera adusta in producing novel halogenated aromatic compounds, including fluorinated derivatives, sheds light on the environmental and biotechnological implications of using microorganisms to synthesize complex chemical entities. This research illustrates the versatility of biological systems in creating halogenated compounds and their potential applications in various industries (F. R. Lauritsen & A. Lunding, 1998).

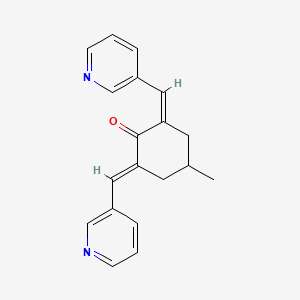

Advanced Materials and Polymer Synthesis

The development of bis-aldehyde monomers for synthesizing electrically conductive pristine polyazomethines showcases the application of such compounds in material science. These monomers, derived through the etherification of fluorobenzaldehyde, lead to polymers with improved physicochemical properties and electrical conductivities, highlighting their potential in electronic and optoelectronic devices (A. Hafeez et al., 2019).

Safety and Hazards

While specific safety data for this compound is not available in the search results, it’s generally recommended to handle laboratory chemicals with appropriate safety measures. This includes using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes .

Wirkmechanismus

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Given its structural similarity to other benzyl and benzaldehyde compounds, it may interact with biological targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and hydrophobic effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde are not well-studied. As a small molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on its specific interactions with metabolic enzymes and transporters .

Result of Action

The molecular and cellular effects of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde’s action are currently unknown. Its effects would depend on its specific targets and the biochemical pathways it influences .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde. For example, extreme pH or temperature conditions could affect the compound’s stability or its interactions with its targets .

Eigenschaften

IUPAC Name |

4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO3/c1-2-20-16-8-11(9-19)6-7-15(16)21-10-12-13(17)4-3-5-14(12)18/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYITEQBQAXIMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzylthio)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethanone](/img/structure/B2844927.png)

![2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2844929.png)

![5-(benzo[d][1,3]dioxol-5-ylamino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2844933.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2844935.png)

![Tert-butyl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate](/img/structure/B2844937.png)

![(E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2844939.png)

![N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844942.png)

![ethyl 1-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2844943.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2844949.png)